![molecular formula C19H19N3O3 B6639459 N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained interest in the scientific community due to its potential therapeutic applications in the treatment of various diseases, such as cancer, hypertension, and ischemic stroke. In
Wirkmechanismus
N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure. By inhibiting 20-HETE synthesis, this compound reduces vasoconstriction and lowers blood pressure. Additionally, 20-HETE has been implicated in the growth and proliferation of cancer cells, and by inhibiting its synthesis, this compound can inhibit cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting 20-HETE synthesis, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect may contribute to its anti-cancer properties. This compound has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects in ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide is its selectivity for 20-HETE synthase, which reduces the likelihood of off-target effects. However, this compound has relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, such as cancer and hypertension. Finally, more research is needed to understand the mechanisms underlying the neuroprotective effects of this compound in ischemic stroke.
Synthesemethoden
The synthesis of N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide involves the condensation of 4-methoxyphenylacetic acid with 2-hydroxyethyl hydrazine to form the corresponding hydrazone. The resulting hydrazone is then treated with phenyl isocyanate to yield this compound. The purity of the compound is typically confirmed by high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to reduce blood pressure in animal models of hypertension, making it a potential treatment for hypertension. Furthermore, this compound has been shown to reduce brain damage in animal models of ischemic stroke, suggesting its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-15-9-7-13(8-10-15)17(23)12-20-19(24)16-11-21-22-18(16)14-5-3-2-4-6-14/h2-11,17,23H,12H2,1H3,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDBULXCWVSACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=C(NN=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.